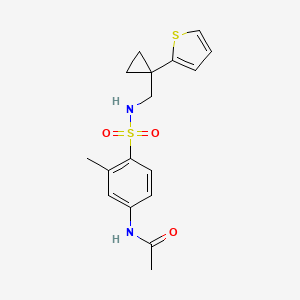

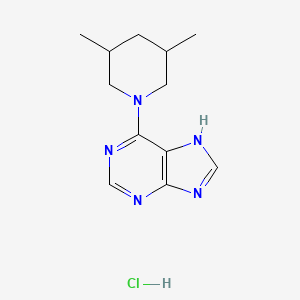

![molecular formula C29H34N8O B2642297 N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide CAS No. 902445-96-9](/img/structure/B2642297.png)

N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

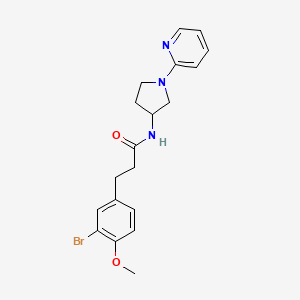

N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide is a useful research compound. Its molecular formula is C29H34N8O and its molecular weight is 510.646. The purity is usually 95%.

BenchChem offers high-quality N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radical Polymerization

TEMPO plays a crucial role in radical polymerization processes. As a persistent nitroxide radical, it acts as a mediator, controlling the polymerization kinetics and molecular weight distribution. By regulating the radical concentration, TEMPO enhances the stability and control of polymerization reactions .

Photochemical Reactions

In photochemistry, TEMPO serves as an efficient spin trap and radical scavenger. It captures reactive radicals generated during light-induced processes, preventing unwanted side reactions and promoting selectivity. Its low toxicity and non-mutagenic nature make it an attractive choice for such applications .

Antioxidant and Spin Label

Biologically, TEMPO acts as an antioxidant, protecting cells from oxidative stress. Its stable free radical structure allows it to scavenge harmful reactive oxygen species (ROS) and mitigate cellular damage. Additionally, TEMPO serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy, providing insights into protein dynamics and interactions .

Magnetic Resonance Imaging (MRI)

TEMPO-based contrast agents find use in MRI. Their paramagnetic properties enhance image contrast, aiding in the visualization of tissues and organs. Researchers explore TEMPO derivatives for targeted imaging and disease diagnosis .

Oxidation of Functional Groups

TEMPO efficiently oxidizes primary and secondary alcohols to their corresponding carbonyl compounds. This transformation, known as the TEMPO-mediated alcohol oxidation, is widely employed in synthetic chemistry and organic synthesis .

Lewis Acidity Measurement

Due to its excellent solubility in both polar and nonpolar solvents, TEMPO serves as a standard base for assessing the Lewis acidity of solvents. Monitoring the n → π* transition energies allows researchers to quantify solvent properties .

Eigenschaften

IUPAC Name |

N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N8O/c1-20-10-8-11-21(2)35(20)19-18-30-26(38)17-9-16-25-32-33-29-36(25)24-15-7-6-14-23(24)28-31-27(34-37(28)29)22-12-4-3-5-13-22/h3-5,12-13,20-21,23-24,27-28,31,34H,6-11,14-19H2,1-2H3,(H,30,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDVPYDKOWUCSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCNC(=O)CCCC2=NN=C3N2C4CCCCC4C5N3NC(N5)C6=CC=CC=C6)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2642220.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2642223.png)

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2642230.png)

![N-(6-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2642231.png)